2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline
Brand Name: Vulcanchem
CAS No.: 16357-59-8
VCID: VC21538172
InChI: InChI=1S/C14H17NO3/c1-3-17-13-10-9-11-7-5-6-8-12(11)15(13)14(16)18-4-2/h5-10,13H,3-4H2,1-2H3
SMILES: CCOC1C=CC2=CC=CC=C2N1C(=O)OCC
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline

CAS No.: 16357-59-8

VCID: VC21538172

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline - 16357-59-8

Description

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline, also known as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, is a versatile chemical compound with multiple applications in synthetic chemistry and biological research. It is an irreversible membrane-bound receptor antagonist and serves as a carboxyl-activating agent, facilitating peptide synthesis without racemization .

Chemical Identifiers

IdentifierValue
CAS Number16357-59-8
Molecular FormulaC₁₄H₁₇NO₃
Molecular Weight (g/mol)247.29
IUPAC NameEthyl 2-ethoxy-2H-quinoline-1-carboxylate
SMILESCCOC1C=CC2=CC=CC=C2N1C(=O)OCC

Applications

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline is used in synthetic chemistry for peptide synthesis and as a coupling reagent. It is also employed in research and development processes due to its ability to act as an irreversible membrane-bound receptor antagonist . Additionally, it has been studied for its role in inhibiting the renal Na+/H+ antiporter, which is crucial for understanding certain biological processes .

Biological Activity

As a carboxyl-activating agent, this compound facilitates the coupling of acylamino acids with amino acid esters efficiently. It is also known to inhibit the renal Na+/H+ antiporter, affecting sodium and hydrogen ion exchange rates in renal cells . Furthermore, it acts as an irreversible dopamine-receptor antagonist, although its effectiveness varies between in vitro and in vivo settings .

Research Findings

Research on 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline has focused on its mechanism of action with nucleophiles and its crystal structure. The compound's high basicity is crucial for its reactivity, and its interaction with nucleophiles involves initial reaction at the oxycarbonyl site . Studies have also explored its role in peptide synthesis, suggesting a novel mechanism for promoting peptide coupling reactions .

Storage and Handling

This compound is moisture-sensitive and should be stored at a temperature between 2°C and 8°C. It is incompatible with acids and strong oxidizing agents, requiring careful handling to maintain its stability .

CAS No. 16357-59-8
Product Name 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
IUPAC Name ethyl 2-ethoxy-2H-quinoline-1-carboxylate
Standard InChI InChI=1S/C14H17NO3/c1-3-17-13-10-9-11-7-5-6-8-12(11)15(13)14(16)18-4-2/h5-10,13H,3-4H2,1-2H3
Standard InChIKey GKQLYSROISKDLL-UHFFFAOYSA-N
SMILES CCOC1C=CC2=CC=CC=C2N1C(=O)OCC
Canonical SMILES CCOC1C=CC2=CC=CC=C2N1C(=O)OCC
Solubility 8 [ug/mL]
Synonyms 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline
BC 681
EEDQ
N-carbethoxy-2-ethoxy-1,2-dihydroquinoline
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline
PubChem Compound 27833
Last Modified Aug 15 2023

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